Imrecoxib

Catalog No.
S530555
CAS No.
395683-14-4
M.F
C21H23NO3S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imrecoxib

CAS Number

395683-14-4

Product Name

Imrecoxib

IUPAC Name

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3

InChI Key

AXMZZGKKZDJGAZ-UHFFFAOYSA-N

SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

BAP-909; BAP 909; BAP909; Imrecoxib

Canonical SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C

Description

The exact mass of the compound Imrecoxib is 369.1399 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cost-Utility Analysis of Imrecoxib

    Scientific Field: Health Economics, Pharmacoeconomics

    Summary of Application: The objective of this study is to compare the long-term cost-utility of imrecoxib and celecoxib for patients with osteoarthritis (OA) from the perspective of the Chinese healthcare system.

    Methods of Application: An economic model was built based on the model from the National Institute for Health and Care Excellence (NICE).

    Results:

Imrecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) primarily indicated for the treatment of osteoarthritis. It operates by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By selectively targeting COX-2, imrecoxib aims to alleviate pain and inflammation with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound was developed through a balanced inhibition strategy of COX-1 and COX-2, leading to its approval for clinical use in China in 2011 .

Imrecoxib's mechanism of action involves the inhibition of the cyclooxygenase activity that converts arachidonic acid into prostaglandins, which are key mediators of inflammation. The drug acts by blocking the conversion of arachidonic acid to hydroperoxy endoperoxide prostaglandin G2 (PGG2), subsequently preventing its reduction to prostaglandin H2 (PGH2) and other pro-inflammatory mediators . This cascade of reactions is critical in managing inflammatory responses in various conditions.

Imrecoxib exhibits significant biological activity as a COX-2 inhibitor. Its selectivity allows it to reduce inflammation and pain effectively while minimizing adverse effects on the gastrointestinal tract. Pharmacokinetic studies have shown that imrecoxib has a half-life of approximately 20 hours, with peak plasma concentration occurring around 2 hours post-administration . Additionally, it has been noted for its potential effects on other pathways, such as inhibiting epithelial-mesenchymal transition in certain cancer models, suggesting broader therapeutic applications beyond osteoarthritis .

The synthesis of imrecoxib involves several steps:

  • Initial Reaction: A compound is reacted with an inert solvent at temperatures ranging from 25°C to 130°C for 1 to 10 hours.
  • Cyclization: Following the initial reaction, a secondary compound is added under alkaline conditions, leading to cyclization and formation of imrecoxib.
  • Purification: The final product is purified through washing and drying processes .

This multi-step process emphasizes the careful control of reaction conditions and the use of specific solvents and reagents.

Imrecoxib is primarily used for:

  • Pain Relief: It is indicated for the symptomatic treatment of osteoarthritis.
  • Inflammation Management: Due to its COX-2 selectivity, it can be beneficial in various inflammatory conditions.
  • Potential Cancer Treatment: Emerging research suggests that imrecoxib may have applications in oncology, particularly in inhibiting tumor progression through mechanisms involving COX-2 pathways .

Studies have indicated that imrecoxib may interact with other medications, particularly anticoagulants like warfarin. While co-administration did not significantly alter warfarin's pharmacokinetics, caution is advised due to potential competitive inhibition at metabolic enzymes like CYP2C9, which could affect anticoagulant efficacy and safety . Monitoring is recommended when these drugs are used together.

Imrecoxib shares similarities with other selective COX-2 inhibitors but has unique properties that distinguish it from them. Below is a comparison with notable compounds:

Compound NameSelectivityIndicationsUnique Features
CelecoxibHighOsteoarthritis, pain reliefFirst COX-2 inhibitor approved; widely studied
RofecoxibHighPain reliefWithdrawn due to cardiovascular risks
ValdecoxibHighPain reliefLess commonly used; safety concerns
ImrecoxibModerateOsteoarthritisPotential anti-cancer properties; less gastrointestinal risk

Imrecoxib's moderate selectivity allows it to balance efficacy and safety differently than its counterparts, making it a valuable option in specific therapeutic contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

369.13986477 g/mol

Monoisotopic Mass

369.13986477 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SGW6W5758V

Other CAS

395683-14-4

Wikipedia

Imrecoxib

Dates

Modify: 2023-08-15
1: Wang DC, Wang LC, Wang LJ, Chen G, Zhao YX, Zhao ZF, Li YH. [Inhibitory effect of imrecoxib combined with lobaplatin on tumor growth and lymph node metastasis of human lung cancer xenografts in nude mice]. Zhonghua Zhong Liu Za Zhi. 2016 May 23;38(5):340-5. doi: 10.3760/cma.j.issn.0253-3766.2016.05.004. Chinese. PubMed PMID: 27188605.
2: Feng Z, Chu F, Guo Z, Sun P. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2270-2. doi: 10.1016/j.bmcl.2009.02.090. Epub 2009 Feb 27. PubMed PMID: 19286379.
3: Xu H, Zhang Y, Sun Y, Zhang P, Chu F, Guo Z, Zhang H, Zhong D. Metabolism and excretion of imrecoxib in rat. Xenobiotica. 2006 May;36(5):441-55. PubMed PMID: 16854781.
4: Xu HY, Zhang P, Gong AS, Sun YM, Chu FM, Guo ZR, Zhong DF. Formation of 4'-carboxyl acid metabolite of imrecoxib by rat liver microsomes. Acta Pharmacol Sin. 2006 Apr;27(4):506-12. PubMed PMID: 16539853.
5: Xu HY, Xie ZY, Zhang P, Sun J, Chu FM, Guo ZR, Zhong DF. Role of rat liver cytochrome P450 3A and 2D in metabolism of imrecoxib. Acta Pharmacol Sin. 2006 Mar;27(3):372-80. PubMed PMID: 16490176.
6: Li Q, Huang HH, Dong Y, Zhong DF. [Investigation on the hydroxylation metabolism of imrecoxib in vitro by using recombinant human CYPs]. Yao Xue Xue Bao. 2005 Oct;40(10):912-5. Chinese. PubMed PMID: 16408808.
7: Chen XH, Bai JY, Shen F, Bai AP, Guo ZR, Cheng GF. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect. Acta Pharmacol Sin. 2004 Jul;25(7):927-31. PubMed PMID: 15210067.

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